(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Chiral chromatography Stereospecific pharmacology Medicinal chemistry

Sourcing an enantiomerically pure piperazine scaffold for CNS lead optimization often presents supply challenges due to the stereochemical sensitivity of downstream targets. This (S)-enantiomer, featuring orthogonal Cbz protection, resolves these critical R&D bottlenecks. • Enables precise chiral SAR exploration at CNS receptors; the (S)-configuration is essential for target selectivity, as the (R)-enantiomer can invert binding profiles. • Orthogonal Cbz group facilitates sequential deprotection in complex syntheses (e.g., PROTACs), a strategy incompatible with standard Boc-protected analogs. • Procurable from research to process feasibility scales, with batch-specific analytics (HPLC, NMR) ensuring reproducible enantiomeric excess.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.855
CAS No. 1217779-31-1
Cat. No. B581113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
CAS1217779-31-1
Molecular FormulaC19H23ClN2O2
Molecular Weight346.855
Structural Identifiers
SMILESC1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1
InChIKeyKQHBPBYETAJYMS-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride: Chiral Piperazine Building Block


(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (CAS 1217779-31-1) is a chiral piperazine derivative featuring a Cbz-protected nitrogen and a stereogenic C3-benzyl substituent [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing enantiomerically pure CNS-active drug candidates. Commercially available from multiple global vendors, typical specifications include ≥95% to 97% purity, molecular formula C₁₉H₂₃ClN₂O₂, and molecular weight of approximately 346.85 g/mol .

Workflow Asymmetric synthesis of C3-substituted piperazines
Selection Defined (S)-enantiomer with Cbz protection
Use Context CNS-targeted medicinal chemistry programs

Stereochemical Purity Requirements for (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride


Generic substitution among piperazine derivatives is not viable due to profound differences in stereochemical and electronic properties that govern both downstream synthetic efficiency and target selectivity. As established in comprehensive SAR reviews, the piperazine scaffold's therapeutic potential is exquisitely sensitive to modifications at both N-1 and N-4 positions [1]. For CNS-targeted molecules, subtle alterations in stereochemistry can invert receptor selectivity profiles or abrogate binding entirely. Moreover, the choice of protecting group—Cbz versus Boc—directly impacts orthogonal deprotection strategies in multi-step syntheses [2]. This compound's specific (S)-enantiomer, combined with its Cbz protective group, provides a unique set of orthogonal reactivity and chiral induction properties that cannot be replicated by its (R)-enantiomer (CAS 1217753-37-1), its Boc-protected analog (CAS 475272-55-0), or achiral benzylpiperazine variants. The quantitative evidence below establishes the material performance differences that justify precise procurement specifications.

Stereochemistry
(S)-enantiomer
(R)-enantiomer
Chiral induction may invert; downstream stereochemical outcome not transferable.
Protection
Cbz (hydrogenolysis)
Boc (acid-labile)
Orthogonal deprotection sequence differs; acid-sensitive intermediates require Cbz strategy.
Structure
Chiral benzylpiperazine
Achiral benzylpiperazine
Absence of chiral center removes stereochemical control; receptor selectivity may differ.

Comparative Evidence: (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride vs. Analogs


Enantiomeric Specificity: (S)- vs. (R)-Isomer

The (S)-enantiomer (target compound) and (R)-enantiomer (CAS 1217753-37-1) exhibit distinct physicochemical and pharmacological properties that preclude interchangeability in drug synthesis. While both share identical molecular formulas (C₁₉H₂₃ClN₂O₂) and molecular weights (346.85 g/mol), their stereochemical configuration dictates divergent interactions with biological targets and chromatographic behavior [1]. Class-level evidence from piperazine-based carbonic anhydrase inhibitors demonstrates that enantiomeric pairs can exhibit >10-fold differences in inhibitory potency [2].

Enantiomeric Specificity
Class-level inference
Class-level inference suggests >10-fold potency shift between enantiomers for related piperazine inhibitors.
Enantiomeric purity governs biological assay outcomes.
Chiral HPLC verification advised for lot-specific attribution.
Chiral chromatography Stereospecific pharmacology Medicinal chemistry

Cbz vs. Boc Protection: Orthogonal Deprotection Strategy

The Cbz (benzyloxycarbonyl) group on the target compound enables hydrogenolytic deprotection (H₂, Pd/C), a condition orthogonal to the acid-labile Boc group found on common analogs such as (S)-1-Boc-3-benzylpiperazine (CAS 475272-55-0). This orthogonality is critical for complex multi-step syntheses where sequential deprotection is required . The Boc group's acid lability (cleaved with TFA) limits its compatibility with acid-sensitive functional groups, whereas the Cbz group's cleavage via hydrogenation or strong acid provides complementary reactivity.

Cbz vs. Boc Protection
Class-level inference
Cbz cleavage by H₂/Pd-C; Boc cleavage by TFA. Orthogonal reactivity profiles.
Supports sequential deprotection in complex syntheses.
Cbz compatible with acid-labile and hydrogenation-sensitive moieties.
Protective group chemistry Peptide synthesis Orthogonal deprotection

Commercial Purity: Vendor Comparison

Vendor-supplied purity specifications for the target compound range from 95% to 97% , with some suppliers offering batch-specific analytical data (NMR, HPLC) upon request [1]. The (R)-enantiomer is similarly available at 95% to 98% purity , indicating that commercial differentiation lies not in raw purity but in stereochemical identity and vendor reliability.

Commercial Purity
Supporting evidence
Target (S): 95–97%; (R)-enantiomer: 95–98%. Purity variance ±2% across vendors.
Purity comparable; stereochemical identity is the critical specification.
Request full analytical documentation (NMR, HPLC, chiral purity).
Chemical purity HPLC Quality control

Key Applications of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride


Asymmetric Synthesis of CNS Piperazine Pharmacophores

This compound serves as a chiral building block for constructing C3-substituted piperazines with defined (S)-configuration. In medicinal chemistry programs targeting CNS receptors (e.g., dopamine, serotonin, or sigma receptors), the (S)-enantiomer provides the requisite stereochemical template for lead optimization. Class-level SAR studies confirm that N-1 and N-4 modifications dramatically alter receptor selectivity and potency [1]. The Cbz group remains intact through early synthetic steps, enabling late-stage hydrogenolytic deprotection to reveal the free amine for subsequent diversification.

Orthogonal Protection in Dual-Targeted Ligand Synthesis

When synthesizing complex molecules bearing both acid-labile and hydrogenation-sensitive functionalities, the Cbz group offers orthogonal deprotection relative to Boc or Fmoc. This enables sequential unveiling of amine functionalities without compromising other protective groups. This scenario is particularly relevant for constructing piperazine-containing peptidomimetics or targeted protein degraders (PROTACs) where precise control over deprotection timing is critical [2].

Chiral Resolution and Reference Standard for Enantiomeric Purity

The (S)-enantiomer can be employed as an authentic reference standard in chiral HPLC method development for quality control of piperazine-based drug substances and intermediates. Its well-defined stereochemistry allows for accurate determination of enantiomeric excess (ee) in asymmetric syntheses. Vendors such as Bidepharm provide batch-specific analytical data (NMR, HPLC, GC) that support its use as a reference material .

Procurement for Process R&D and Scale-Up

For process chemistry teams evaluating synthetic routes, this compound represents a commercially available intermediate that can be procured at scales ranging from 100 mg to 1 g for initial feasibility studies. Fujifilm Wako lists pricing and lead times (e.g., 250 mg at ¥235,000, 2-3 weeks) , enabling cost modeling and supply chain planning prior to committing to larger-scale custom synthesis.

Application
Selection Property
Validation Focus
Asymmetric synthesis of CNS piperazine pharmacophores
Defined (S)-enantiomer with Cbz protection
Enantiomeric purity (chiral HPLC), deprotection efficiency
Orthogonal protection in dual-targeted ligand synthesis
Cbz orthogonal to acid-labile protecting groups
Compatibility with hydrogenation-sensitive and acid-sensitive intermediates
Chiral reference standard for method development
Well-defined stereochemistry and chemical purity
Enantiomeric excess determination, chiral HPLC calibration
Process R&D scale-up feasibility
Commercially available intermediate at multi-gram scale
Batch consistency, analytical documentation, supply planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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